1-(5-Chloro-2-nitrophenyl)pyrrolidine

Description

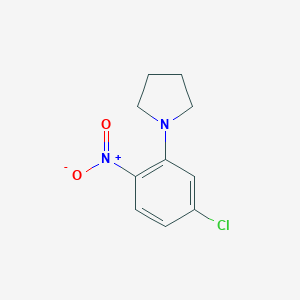

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPVCGYGYIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389169 | |

| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

133387-30-1 | |

| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Chloro 2 Nitrophenyl Pyrrolidine and Its Analogs

Direct Synthetic Routes to 1-(5-Chloro-2-nitrophenyl)pyrrolidine

The direct synthesis of this compound can be approached through established methods of C-N bond formation, particularly by leveraging the electronic properties of the substituted benzene (B151609) ring.

Amination Reactions Involving Halonitrobenzene Precursors

The most direct and common method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable halonitrobenzene precursor with pyrrolidine (B122466). The presence of the electron-withdrawing nitro group on the benzene ring activates the aryl halide towards nucleophilic attack.

A key precursor for this synthesis is 2,4-dichloronitrobenzene. In this molecule, the chlorine atom at the 2-position (ortho to the nitro group) is significantly more activated towards nucleophilic substitution than the chlorine at the 4-position (para to the nitro group). This regioselectivity is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the ortho or para positions.

The reaction proceeds by the attack of pyrrolidine, acting as a nucleophile, on the electron-deficient carbon atom bearing the chlorine at the 2-position of 2,4-dichloronitrobenzene. This leads to the displacement of the chloride ion and the formation of the desired this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. A patent describing the preparation of 5-chloro-2-nitroanilines from m-dichlorobenzene involves a high-pressure amination of 2,4-dichloronitrobenzene, which highlights the reactivity of this precursor. google.com While this example uses ammonia, the principle of nucleophilic substitution at the activated position is directly applicable to the reaction with pyrrolidine.

| Precursor | Reagent | Product | Reaction Type | Ref. |

| 2,4-Dichloronitrobenzene | Pyrrolidine | This compound | Nucleophilic Aromatic Substitution | google.com |

| 1,4-Dichloro-2-nitrobenzene (B41259) | Pyrrolidine | 1-(4-Chloro-2-nitrophenyl)pyrrolidine | Nucleophilic Aromatic Substitution | wikipedia.org |

It is important to note that while the chlorine at the 2-position is more reactive, forcing conditions could potentially lead to disubstitution. Therefore, careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial to achieve monosubstitution and high yields of the desired product.

Cyclization Strategies for Pyrrolidine Ring Formation

An alternative to the direct coupling of pyrrolidine with an aryl halide is the construction of the pyrrolidine ring itself on a pre-functionalized chloro-nitrophenyl scaffold. These cyclization strategies often involve intramolecular reactions of a suitably designed acyclic precursor.

One potential, though less direct, approach could involve an intramolecular amination. This would require a precursor containing the 5-chloro-2-nitrophenyl group attached to a four-carbon chain with a leaving group at the terminal position and a nitrogen atom at the other end. For instance, a precursor like N-(4-halobutyl)-5-chloro-2-nitroaniline could undergo an intramolecular nucleophilic substitution to form the pyrrolidine ring. Various methods for the synthesis of pyrrolidines via intramolecular cyclization have been reported, including photoinduced chloroamination cyclization cascades. nih.gov

Another strategy could be a reductive amination cascade. While typically used for the synthesis of 2-substituted pyrrolidines, the conceptual framework could be adapted. This would involve a precursor with a ketone or aldehyde functionality at one end of a carbon chain and the N-(5-chloro-2-nitrophenyl)amino group at the other. Reductive amination would then lead to the formation of the pyrrolidine ring. researchgate.net

These cyclization methods, while synthetically more complex than direct amination, can offer advantages in terms of controlling stereochemistry at the pyrrolidine ring, which is a significant consideration in the synthesis of chiral drug candidates. nih.gov

Synthesis of Related N-Aryl Pyrrolidine Derivatives

The synthesis of analogs of this compound provides a broader context for understanding the synthetic methodologies applicable to this class of compounds. These include derivatives with different substitution patterns on the phenyl ring and those synthesized via more complex reaction cascades.

Approaches to N-(Nitrophenyl)pyrrolidine Derivatives

The synthesis of N-(nitrophenyl)pyrrolidine derivatives is well-established, primarily through nucleophilic aromatic substitution reactions. For instance, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine under continuous flow conditions has been reported. researchgate.net This highlights the high reactivity of fluoronitrobenzenes in SNAr reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds and can be applied to the synthesis of N-(nitrophenyl)pyrrolidines. wikipedia.orglibretexts.org This reaction is particularly useful for less activated aryl halides and offers a broad substrate scope. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl amine. youtube.com

The Ullmann condensation is another classic method for the formation of C-N bonds, typically requiring copper catalysis and high temperatures. wikipedia.org While often harsher than palladium-catalyzed methods, it remains a viable option for the synthesis of N-(nitrophenyl)pyrrolidines, especially in industrial settings.

| Method | Catalyst/Reagent | Precursors | Product Type | Ref. |

| Nucleophilic Aromatic Substitution | Base | Fluoronitrobenzene, Pyrrolidine | N-(Nitrophenyl)pyrrolidine | researchgate.net |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Nitrophenyl halide, Pyrrolidine | N-(Nitrophenyl)pyrrolidine | wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper catalyst, Base | Nitrophenyl halide, Pyrrolidine | N-(Nitrophenyl)pyrrolidine | wikipedia.org |

Strategies for Chlorophenyl-Substituted Pyrrolidines

The synthesis of pyrrolidines bearing a chlorophenyl substituent can be achieved through various synthetic routes. Similar to the nitrophenyl analogs, nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions are common strategies.

For example, 1-(4-chlorophenyl)pyrrolidine (B1618058) can be synthesized through the alkylation of pyrrolidine with 4-chlorobenzyl chloride or by the reduction of 4-chlorobenzonitrile (B146240) in the presence of pyrrolidine. ontosight.ai Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides have also been developed for the synthesis of N-aryl-2-allyl pyrrolidines, which can include chlorophenyl-substituted derivatives. nih.gov

The synthesis of more complex structures, such as 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives, while not pyrrolidines, demonstrates the application of standard synthetic transformations to build upon a chlorophenyl-heterocycle core. nih.gov

Multi-Component Reactions for Pyrrolidine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrrolidine scaffolds, in a single step. These reactions are particularly valuable for generating libraries of compounds for drug discovery.

The diastereoselective synthesis of substituted pyrrolidines can be achieved through the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org Another example is the asymmetric multicomponent reaction of optically active phenyldihydrofuran, N-tosylimino esters, and silane (B1218182) reagents to afford highly substituted pyrrolidine derivatives. acs.orgnih.govnih.govacs.org

Copper(I) salts can catalyze the three-component assembly of an α-diazo ester, an imine, and an alkene or alkyne to produce substituted pyrrolidines with good to excellent diastereoselectivity. scispace.com Furthermore, l-proline (B1679175) has been used as a catalyst in the three-component reaction of anilines, aldehydes, and barbituric acids or malononitrile (B47326) to regioselectively synthesize quinoline (B57606) derivatives, showcasing the power of organocatalysis in MCRs. rsc.org While these examples may not directly yield this compound, they represent powerful strategies for the construction of diverse N-aryl pyrrolidine scaffolds.

Functionalization of Pre-formed Pyrrolidine Rings with Nitrophenyl/Chlorophenyl Moieties

The most direct route to this compound and its analogs involves creating a carbon-nitrogen bond between the pyrrolidine nitrogen and an activated aryl ring. Two primary methodologies dominate this approach: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for attaching nucleophiles to aromatic rings. This reaction is particularly effective when the aryl ring is substituted with strong electron-withdrawing groups, such as nitro groups, which activate the ring towards nucleophilic attack. nih.gov In the synthesis of the target compound, the nitro group ortho to the chlorine atom on the phenyl ring strongly facilitates the displacement of the chloride by the nucleophilic nitrogen of pyrrolidine.

The reaction mechanism proceeds in a stepwise fashion. First, the pyrrolidine attacks the carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer intermediate. researchgate.net Subsequently, the leaving group (chloride) is expelled, restoring the aromaticity of the ring. The presence of the nitro group is crucial as it stabilizes the negative charge of the intermediate. nih.gov Studies on similar systems, such as the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine, demonstrate the feasibility of this approach, often under continuous-flow conditions. researchgate.net The reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines like piperidine (B6355638) has also been studied, showing that aminodechlorination occurs preferentially at the C-2 position, ortho to a nitro group. researchgate.net

Transition-Metal-Catalyzed N-Arylation

Transition-metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction offers a versatile and highly efficient alternative to traditional methods, often with broader substrate scope and milder reaction conditions. wikipedia.org The reaction involves the coupling of an amine (pyrrolidine) with an aryl halide or pseudohalide (like 1,2-dichloro-4-nitrobenzene).

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex. The final step is reductive elimination, which yields the N-aryl pyrrolidine product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org The development of various generations of phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides. wikipedia.orgorganic-chemistry.org Tandem N-arylation/carboamination sequences have also been developed, enabling the modular assembly of complex heterocyclic compounds from simple precursors. nih.gov

| Methodology | Key Features | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Requires electron-deficient aryl halides (e.g., with -NO2 groups). | Pyrrolidine, a suitable solvent (e.g., ethanol, DMSO), often with heating. | Often metal-free, high atom economy, straightforward. | Limited to activated aryl halides; can require harsh conditions. nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling. | Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base (e.g., NaOtBu), and an inert solvent (e.g., toluene). | Broad substrate scope, high functional group tolerance, generally high yields, milder conditions. wikipedia.orglibretexts.org | Requires expensive and potentially toxic metal catalysts and ligands; requires inert atmosphere. |

Stereoselective Synthesis Approaches for Substituted Pyrrolidines

While the direct N-arylation of pyrrolidine yields an achiral product, many applications require pyrrolidine rings with specific stereochemistry at one or more carbon atoms. Stereoselective synthesis is therefore crucial for producing enantiomerically pure substituted pyrrolidines, which can then be functionalized with groups like the 5-chloro-2-nitrophenyl moiety.

One prominent strategy is the enantioselective α-arylation of N-Boc-pyrrolidine. This method involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation with zinc chloride to form a stereochemically rigid 2-pyrrolidinozinc reagent. This organozinc species can then be coupled with various aryl halides in a palladium-catalyzed reaction to yield 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. nih.gov

Another powerful approach is the palladium-catalyzed carboamination of unsaturated amines. For instance, γ-(N-arylamino)alkenes can react with vinyl bromides to afford N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted products. nih.govnih.gov These methods allow for the controlled construction of multiple stereocenters on the pyrrolidine ring.

| Approach | Description | Key Reagents/Catalysts | Stereochemical Control |

|---|---|---|---|

| Enantioselective α-Arylation | Deprotonation of N-Boc-pyrrolidine followed by Pd-catalyzed coupling. nih.gov | Chiral base (e.g., sparteine), n-BuLi, ZnCl2, Pd(OAc)2/ligand. | The chiral base establishes the stereocenter at the C-2 position. |

| Diastereoselective Carboamination | Intramolecular cyclization of unsaturated amines coupled with arylation. nih.govnih.gov | Palladium(0) catalyst, phosphine ligands, base. | Substrate control and reaction conditions determine the relative stereochemistry of substituents. |

Green Chemistry Considerations in Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. In the context of synthesizing pyrrolidine derivatives, several green chemistry principles are being applied to minimize environmental impact.

Key areas of focus include the choice of solvent, energy efficiency, and catalyst loading. For instance, efforts are made to replace traditional volatile organic solvents with greener alternatives. Some reactions have been developed to proceed under solvent-free conditions, often utilizing microwave irradiation as an energy-efficient heating method. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.

| Strategy | Description | Example/Benefit |

|---|---|---|

| Alternative Energy Sources | Using microwave irradiation instead of conventional heating. | Reduces reaction times and energy consumption. rsc.org |

| Sustainable Solvents/Conditions | Employing water as a solvent or running reactions neat (solvent-free). | Minimizes the use and disposal of hazardous organic solvents. rsc.org |

| Catalyst Optimization | Reducing the amount of metal catalyst required for a transformation. | Lowers cost and reduces heavy metal waste. rsc.org |

| Process Intensification | Using one-pot or cascade reactions to combine multiple steps. | Improves efficiency and reduces waste from workup and purification. rsc.org |

Advanced Spectroscopic and Structural Elucidation of 1 5 Chloro 2 Nitrophenyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For derivatives of 1-(5-Chloro-2-nitrophenyl)pyrrolidine, ¹H and ¹³C NMR provide definitive evidence for structural assignments.

In the ¹H NMR spectrum, the protons of the pyrrolidine (B122466) ring typically appear as multiplets in the aliphatic region. The two methylene (B1212753) groups adjacent to the nitrogen atom (N-CH₂) are expected to resonate further downfield compared to the other two methylene groups (C-CH₂-C), owing to the deshielding effect of the nitrogen. These signals for related N-phenylpyrrolidine structures generally appear between 3.3 and 3.8 ppm for the N-CH₂ protons and 1.8 to 2.5 ppm for the other CH₂ protons. rsc.org

The aromatic protons of the 5-chloro-2-nitrophenyl group exhibit a characteristic splitting pattern. Due to the substitution, three distinct signals are expected in the aromatic region (typically δ 7.0–8.5 ppm). The nitro group (NO₂) is strongly electron-withdrawing, causing significant deshielding of the ortho and para protons, while the chloro group (Cl) has a lesser effect. For a similar compound, 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, the aromatic protons appear in the 6.92–7.26 ppm range, though the hydroxyl group influences this specific chemical shift. mdpi.com

In the ¹³C NMR spectrum, the carbon atoms of the pyrrolidine ring typically appear in the range of δ 20–60 ppm. The carbons directly bonded to the nitrogen (N-CH₂) are found further downfield (around 49 ppm) than the other ring carbons (around 23 ppm). rsc.org The aromatic carbons display signals in the δ 115–155 ppm region. The carbon atom bearing the nitro group is significantly deshielded, as is the carbon attached to the pyrrolidine nitrogen. For instance, in related nitrophenyl derivatives, the carbon attached to the nitro group (C-NO₂) can appear as far downfield as 148 ppm. actachemicamalaysia.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for N-Arylpyrrolidine and Nitrophenyl Moieties

Below is an interactive table summarizing typical chemical shift ranges for key structural motifs found in this compound derivatives, based on data from analogous compounds. rsc.orgmdpi.comactachemicamalaysia.com

| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| Pyrrolidine N-CH₂ | ¹H | 3.3 - 3.8 | Multiplet |

| Pyrrolidine C-CH₂-C | ¹H | 1.8 - 2.5 | Multiplet |

| Aromatic C-H | ¹H | 7.0 - 8.5 | Doublets, Doublet of Doublets |

| Pyrrolidine N-CH₂ | ¹³C | ~49 | |

| Pyrrolidine C-CH₂-C | ¹³C | ~23 | |

| Aromatic C-H | ¹³C | 115 - 135 | |

| Aromatic C-Cl | ¹³C | 125 - 135 | |

| Aromatic C-N (Pyrrolidine) | ¹³C | 145 - 150 | |

| Aromatic C-NO₂ | ¹³C | 147 - 152 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₁ClN₂O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 226.05 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For example, a derivative, 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, was confirmed by HRMS, which found an [M+H]⁺ ion at m/z 256.0374, consistent with its calculated mass for C₁₁H₁₁ClNO₄. mdpi.com

The fragmentation pattern in electron ionization (EI) mass spectrometry provides a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of the nitro group: A fragment corresponding to [M - NO₂]⁺.

Cleavage of the pyrrolidine ring: This can occur via several pathways, a common one being the loss of an ethylene (B1197577) molecule (C₂H₄) from the ring.

Alpha-cleavage: Fission of the C-N bond between the aromatic ring and the pyrrolidine nitrogen, leading to ions corresponding to the 5-chloro-2-nitrophenyl moiety and the pyrrolidinyl radical, or vice versa.

Loss of a chlorine radical: Formation of an [M - Cl]⁺ ion.

Interactive Data Table: Predicted Key Mass Fragments for this compound

This table outlines the plausible mass-to-charge ratios (m/z) for significant fragments expected from the parent compound.

| Proposed Fragment | Formula of Ion | Expected m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₀H₁₁ClN₂O₂]⁺ | 226/228 | Parent Ion (³⁵Cl/³⁷Cl isotopes) |

| Loss of Nitro Group | [C₁₀H₁₁ClN]⁺ | 180/182 | Loss of ·NO₂ |

| Loss of Pyrrolidine | [C₆H₃ClN₂O₂]⁺ | 186/188 | Cleavage of N-Aryl bond |

| Pyrrolidinyl Cation | [C₄H₈N]⁺ | 70 | Cleavage of N-Aryl bond |

| Loss of C₂H₄ from Pyrrolidine | [C₈H₇ClN₂O₂]⁺ | 198/200 | Ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound and its derivatives, the IR spectrum would be dominated by characteristic bands for the nitro group, the aromatic ring, and the aliphatic pyrrolidine ring.

The most prominent features would be the strong absorption bands of the nitro group. These typically appear as two distinct peaks:

Asymmetric N-O stretching: Strong absorption around 1500–1560 cm⁻¹.

Symmetric N-O stretching: Strong absorption around 1345–1385 cm⁻¹.

For a related compound, 5-chloro-2-nitrodiphenylamine, a strong band associated with the nitro group is observed. nist.gov In nitrophenyl-containing heterocycles, these bands are consistently reported as key identifiers. nih.gov

Other significant absorption bands include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the pyrrolidine ring, appearing just below 3000 cm⁻¹ (around 2850–2960 cm⁻¹).

Aromatic C=C stretching: Multiple bands in the 1450–1600 cm⁻¹ region.

C-N stretching: Both aryl-N and alkyl-N stretching vibrations would appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

C-Cl stretching: A band in the lower frequency region, usually 700–850 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

This table presents the expected vibrational frequencies for the functional groups in this compound. nist.govnih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| C-N (Aryl-N) | Stretch | 1250 - 1350 | Medium-Strong |

| C-Cl | Stretch | 700 - 850 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled, definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly available, analysis of a closely related derivative, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, offers significant insight. mdpi.com

In the crystal structure of this derivative, the pyrrolidin-2-one ring was found to be planar and formed a dihedral angle of 71.2(3)° with the phenyl ring. mdpi.com This significant twist between the pyrrolidine and phenyl rings is a common feature in such N-aryl systems and is attributed to steric hindrance between the rings. A similar non-coplanar arrangement would be expected for this compound.

The crystal packing is stabilized by intermolecular forces. In the reported derivative, strong intermolecular hydrogen bonds of the O-H···O type were observed, forming molecular chains. mdpi.com For the title compound, which lacks a hydroxyl group, crystal packing would be governed by weaker C-H···O interactions (between pyrrolidine or aromatic protons and the nitro group oxygens) and potential π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chlorine atom could also lead to halogen bonding interactions.

Interactive Data Table: Representative Crystallographic Data from a Derivative

The following data for a derivative illustrates the type of structural information obtained from X-ray analysis. mdpi.com

| Parameter | Observation in Derivative | Implication for Target Compound |

| Crystal System | Monoclinic | Dependent on packing, cannot be predicted |

| Space Group | P2₁/c | Dependent on packing, cannot be predicted |

| Dihedral Angle (Pyrrolidine-Phenyl) | 71.2(3)° | A significant twist is expected due to steric hindrance |

| Intermolecular Interactions | O-H···O Hydrogen Bonds | Packing likely dominated by C-H···O interactions and π-π stacking |

| Bond Lengths/Angles | Within standard ranges | Expected to be within standard ranges |

Advanced Spectroscopic Techniques in Reaction Monitoring and Mechanism Elucidation (e.g., Raman Spectroscopy)

Advanced techniques like in-situ Raman spectroscopy are powerful tools for real-time reaction monitoring, offering insights into reaction kinetics and mechanisms without the need for sampling. Raman spectroscopy is particularly well-suited for monitoring the synthesis of compounds like this compound, which involves the formation of an N-aryl bond and contains a strongly Raman-active nitro group.

Raman spectroscopy detects molecular vibrations based on changes in polarizability. The symmetric stretching vibration of the nitro group gives rise to a very strong and sharp Raman band, typically between 1300 and 1350 cm⁻¹. This peak serves as an excellent spectroscopic handle to monitor the progress of a reaction.

In a typical synthesis, such as the nucleophilic aromatic substitution of 1,4-dichloro-2-nitrobenzene (B41259) with pyrrolidine, a Raman probe could be inserted directly into the reaction vessel. The reaction could be monitored by:

Tracking the consumption of the starting material: Monitoring the disappearance of characteristic bands of the reactants.

Tracking the formation of the product: Monitoring the appearance and increase in intensity of the characteristic nitro group band and other product-specific bands in real-time.

This approach allows for precise determination of reaction endpoints, identification of reaction intermediates, and optimization of process parameters. The non-destructive nature of Raman spectroscopy and its low sensitivity to water make it an ideal Process Analytical Technology (PAT) tool for ensuring process efficiency and product quality in both laboratory and industrial settings. mdpi.com

Reaction Mechanisms and Chemical Reactivity of 1 5 Chloro 2 Nitrophenyl Pyrrolidine

Mechanisms of Formation of the Pyrrolidine (B122466) Ring with Substituted Phenyl Groups

The synthesis of N-aryl pyrrolidines, such as 1-(5-chloro-2-nitrophenyl)pyrrolidine, can be achieved through various synthetic methodologies. The formation of the crucial C-N bond between the aromatic ring and the pyrrolidine nitrogen is often the key step.

One of the most direct and widely used methods for this class of compounds is nucleophilic aromatic substitution (SNAr) . This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. msu.edu For the synthesis of this compound, a likely precursor would be a di-substituted benzene (B151609) ring like 1,4-dichloro-2-nitrobenzene (B41259), where the nitro group strongly activates the ring for nucleophilic attack. The pyrrolidine then acts as the nucleophile, displacing one of the chloro groups. msu.edursc.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism. msu.edu

Modern synthetic chemistry has also furnished several other powerful methods for constructing N-aryl pyrrolidines:

Reductive Amination: This approach involves the reaction of diketones, such as 2,5-hexanedione, with substituted anilines. The process proceeds through the formation of C=N intermediates followed by a reduction step, often catalyzed by transition metals like iridium, to form the pyrrolidine ring. nih.gov

1,3-Dipolar Cycloadditions: This is a classic and versatile method for forming five-membered heterocycles. nih.gov The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can construct the pyrrolidine scaffold with high regio- and stereoselectivity. nih.gov

Multicomponent Reactions: These reactions allow for the synthesis of complex molecules like substituted N-aryl-pyrrolidines in a single step from three or more starting materials. An example includes the reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide to form an amino nitrile, which then reacts with an acrylate (B77674) derivative via an intramolecular Michael addition to yield the pyrrolidine product. tandfonline.com

Ring Contraction of Pyridines: A novel photo-promoted method involves the reaction of pyridines with silylborane to induce a ring contraction, affording pyrrolidine derivatives with a unique bicyclic skeleton that can be further functionalized. nih.govosaka-u.ac.jp

The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and the required reaction conditions. For this compound specifically, the SNAr pathway remains the most straightforward conceptual approach.

Influence of Nitro and Chloro Substituents on Aromatic Reactivity

The chemical reactivity of the phenyl ring in this compound is profoundly influenced by the electronic properties of its substituents: the nitro group (-NO₂), the chloro group (-Cl), and the pyrrolidino group.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). msu.eduquora.com The resonance effect withdraws electron density primarily from the ortho and para positions, making the meta position the least deactivated and thus the preferred site for electrophilic attack. quora.comlibretexts.org Conversely, this strong electron withdrawal is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a leaving group. msu.edu

Chloro Group (-Cl): Halogens like chlorine exhibit a dual electronic effect. They are strongly electronegative and exert a deactivating inductive effect (-I). msu.edu However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+R). libretexts.org For chlorine, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring towards EAS. msu.edu Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions. libretexts.org

The combined presence of both a nitro and a chloro group results in a significantly deactivated aromatic system. The nitro group's deactivating influence is exceptionally strong, decreasing the ring's reactivity towards electrophiles by a factor of approximately one million compared to benzene. msu.edu The additional deactivation from the chloro group further reduces this reactivity, making electrophilic substitution reactions on this system challenging to achieve. However, for nucleophilic substitution, the synergistic electron-withdrawing nature of these groups makes the ring highly susceptible to attack by nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The phenyl ring of this compound is substituted with three groups that exert competing directing effects.

Pyrrolidino Group: As an N-alkylamino substituent, it is a strongly activating, ortho, para-directing group due to the donation of the nitrogen's lone pair into the ring (+R effect). libretexts.org

Nitro Group: A strongly deactivating, meta-directing group. msu.edu

Chloro Group: A deactivating, ortho, para-directing group. msu.edu

The positions on the ring available for substitution are C3, C4, and C6. Let's analyze the directing influences:

The pyrrolidino group directs to its ortho (C2, C6) and para (C4) positions. Positions C2 and C4 are already substituted. Thus, it strongly directs towards C6 .

The nitro group directs to its meta positions (C4, C6). Position C4 is substituted. Thus, it directs towards C6 .

The chloro group directs to its ortho (C4, C6) and para (C2) positions. Positions C2 and C4 are substituted. Thus, it directs towards C6 .

All three substituents have a reinforcing directing effect towards position C6. However, the powerful deactivating effects of the nitro and chloro groups significantly reduce the nucleophilicity of the ring, making electrophilic substitution reactions highly unfavorable and requiring harsh reaction conditions. msu.edu

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is highly relevant to the synthesis of this compound. The reaction typically proceeds by the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. msu.edu The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is essential for stabilizing the intermediate and facilitating the reaction. msu.edu

The formation of the title compound from a precursor like 1,4-dichloro-2-nitrobenzene and pyrrolidine follows this pathway.

Mechanism of Formation via SNAr:

Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks the carbon atom bearing a chlorine atom (C1), which is ortho to the electron-withdrawing nitro group. This step is typically the rate-determining step.

Formation of Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. msu.edu

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final product, this compound.

This SNAr pathway is efficient precisely because the nitro group is positioned to stabilize the anionic intermediate required for the substitution to occur. msu.edu

Reduction Pathways of the Nitro Group in Chloronitrophenylpyrrolidines

The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry, converting a strongly electron-withdrawing group into a strongly electron-donating one. masterorganicchemistry.com This dramatically alters the chemical properties of the aromatic ring. Several methods are available for the reduction of the nitro group in chloronitrophenyl compounds.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction.

Palladium on Carbon (Pd/C): H₂ gas with a Pd/C catalyst is highly effective. However, a significant drawback is its potential to cause hydrodehalogenation (loss of the chlorine substituent). commonorganicchemistry.com

Raney Nickel: This catalyst is often used as an alternative to Pd/C when dehalogenation is a concern. It effectively reduces the nitro group while preserving the chloro substituent. commonorganicchemistry.com A specific application involves the reduction of 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid using Raney Ni to yield the corresponding amino derivative. nih.gov

Platinum(IV) Oxide (PtO₂): This is another effective catalyst for the hydrogenation of nitro groups. wikipedia.org

Metal-Acid Reductions: These methods use a metal as the reducing agent in an acidic medium and are generally tolerant of halide substituents.

Iron (Fe) in Acid: A mixture of iron powder in acetic acid or hydrochloric acid is a classic, mild, and economical choice for reducing aromatic nitro groups. commonorganicchemistry.com

Tin (Sn) or Tin(II) Chloride (SnCl₂) in Acid: Concentrated HCl with tin metal or SnCl₂ is a very effective reagent system for this transformation. masterorganicchemistry.comscispace.com

Zinc (Zn) in Acid: Zinc dust in acidic conditions also provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com

The table below summarizes common reduction pathways.

| Reagent/System | Conditions | Selectivity Notes |

| H₂ / Pd-C | Pressurized H₂ gas, various solvents | Highly efficient, but may cause dehalogenation (loss of -Cl). commonorganicchemistry.com |

| H₂ / Raney Ni | Pressurized H₂ gas, typically alcoholic solvents | Good for preserving halogen substituents. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Refluxing in acidic solution | Mild, cost-effective, and tolerates most functional groups, including halogens. commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic solution, often at room temperature | A common laboratory method that is mild and selective for the nitro group. masterorganicchemistry.com |

| Zn / NH₄Cl | Aqueous medium | Provides a method for reduction under more neutral conditions. scispace.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be useful for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

Transformations Involving the Pyrrolidine Nitrogen and Ring

The pyrrolidine moiety in this compound possesses its own distinct reactivity.

Reactivity of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is part of a tertiary amine. While the attached electron-withdrawing chloronitrophenyl group reduces its basicity and nucleophilicity compared to a simple N-alkylpyrrolidine, it remains a site of potential chemical transformation. nih.gov Due to its nucleophilicity, the pyrrolidine nitrogen is a common position for substitutions in many pharmaceutical compounds. nih.gov Potential reactions, though not specifically documented for this exact compound, could include:

N-Oxidation: Reaction with oxidizing agents like hydrogen peroxide or peroxy acids could form the corresponding N-oxide.

Quaternization: Reaction with alkyl halides could potentially lead to the formation of a quaternary ammonium (B1175870) salt, although this would be difficult due to the electron-deficient nature of the aryl substituent.

Reactivity of the Pyrrolidine Ring: The saturated aliphatic ring is generally stable. However, modern synthetic methods have enabled functionalization of the pyrrolidine ring itself. For instance, α-lithiation of N-Boc protected pyrrolidine allows for the introduction of various electrophiles at the C2 position. While the N-aryl group in the title compound is not a protecting group, this illustrates the potential for C-H activation under specific conditions. Furthermore, transformations of related structures, such as the acetylation of an amino group on the phenyl ring of a pyrroloquinoline system, demonstrate that the pyrrolidine scaffold is stable to various reaction conditions used to modify other parts of the molecule. jocpr.com

Rearrangement Reactions (e.g., Reductive Smiles Rearrangement)

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution. A variant, the Reductive Smiles Rearrangement , can occur in systems containing a nitro group that, upon reduction, provides the internal nucleophile necessary to initiate the rearrangement.

The general mechanism involves a molecule with the structure Ar-X-Z-Y-H, where Ar is an activated aromatic ring, X is a heteroatom linking a side chain, Z is a connecting group, and Y-H is a terminal nucleophilic group (e.g., -OH, -NH₂).

In the context of chloronitrophenyl compounds, a hypothetical precursor that could undergo a reductive Smiles rearrangement to form a product related to the title compound might be an N-(2-hydroxyethyl)-5-chloro-2-nitrobenzenesulfonamide. The sequence would be as follows:

Reduction of the Nitro Group: The nitro group is reduced to an amino group (-NH₂) using one of the methods described in section 4.4. This transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

Intramolecular Nucleophilic Attack: The newly formed aniline (B41778) nitrogen acts as an internal nucleophile. It attacks the aromatic carbon atom to which the sulfonamide group is attached (the ipso-carbon). This is favored because the aromatic ring is still activated by the chloro substituent, and the reaction is intramolecular, which is kinetically favorable.

Displacement and Rearrangement: The attack leads to the displacement of the sulfonate group, forming a new C-N bond and resulting in a rearranged heterocyclic product.

While no examples of a reductive Smiles rearrangement involving this compound itself are readily available, the principle demonstrates a potential pathway for skeletal reorganization in related nitroaromatic systems upon reduction.

Computational and Theoretical Studies of 1 5 Chloro 2 Nitrophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the electronic structure of molecules. For 1-(5-chloro-2-nitrophenyl)pyrrolidine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

Detailed research findings from DFT studies on analogous nitroaromatic compounds reveal key electronic features that are likely transferable to this compound. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. In related molecules like 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govresearchgate.netdiazino[4,5-d]pyrimidine-2,7-dione, the HOMO-LUMO gap has been calculated to be around 4.0 eV, indicating a reactive nature. mdpi.com

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For a similar compound, 5-chloro-2-nitroanisole, these descriptors have been calculated to predict its reactivity. researchgate.net A lower value of chemical hardness and a more negative chemical potential suggest a higher propensity to react. mdpi.com These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MESP) map is another valuable tool from DFT, which visually represents the charge distribution and helps in predicting sites for intermolecular interactions. For 5-chloro-2-nitroanisole, the negative potential sites are localized on the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.41 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -3.38 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.03 eV | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. mdpi.com |

| Ionization Potential (I) | 7.45 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 3.38 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.03 eV | Measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | 5.41 eV | Measures the ability to attract electrons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pitt.edu For this compound, MD simulations can provide crucial insights into its conformational flexibility and how it might interact with biological targets such as proteins.

The conformational landscape of a molecule dictates its biological activity. MD simulations can explore the various accessible conformations of the pyrrolidine (B122466) ring and the orientation of the chloro-nitrophenyl group. nih.gov By simulating the molecule's dynamics in a solvent environment, typically water, a more realistic understanding of its behavior in a biological context can be achieved. researchgate.net The trajectory generated from an MD simulation can be analyzed to identify the most stable conformations and the energy barriers between them. biorxiv.org This information is vital for understanding how the molecule might bind to a receptor's active site.

In the context of ligand-target interactions, MD simulations are often employed after a molecule has been docked into the binding site of a protein. These simulations can assess the stability of the docked pose and provide a more detailed picture of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. researchgate.net The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is a common metric used to evaluate the stability of the binding. A stable binding is typically characterized by a low and fluctuating RMSD value.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. sysrevpharm.org For a compound like this compound, QSAR can be a valuable tool for predicting its potential biological effects and for guiding the design of more potent analogs. nih.govrsc.org

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. sysrevpharm.org These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For nitroaromatic compounds, descriptors such as the energy of the LUMO have been found to be important in predicting their toxicity. nih.govresearchgate.net Similarly, for pyrrolidine derivatives, descriptors related to hydrogen bonding and electrostatic interactions have been shown to be crucial for their inhibitory activity against enzymes like neuraminidase. nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. aimspress.com The predictive power of the QSAR model is then validated using both internal and external sets of compounds. A robust QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, thereby facilitating the rational design of new compounds with improved properties. researchgate.net

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Influence electrostatic interactions and chemical reactivity. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport to the target site. youtube.com |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the fit of the molecule in a receptor binding pocket. |

| Topological | Connectivity indices, Shape indices | Describe the size, shape, and branching of a molecule. |

Reaction Pathway Analysis and Transition State Modeling

Understanding the potential chemical reactions that this compound can undergo is crucial for predicting its metabolic fate and for designing synthetic routes. Computational reaction pathway analysis allows for the exploration of possible reaction mechanisms and the identification of the most energetically favorable pathways.

A key reaction for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom on the aromatic ring is replaced by a nucleophile. chemistrysteps.comlibretexts.org The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack. libretexts.org Computational modeling can be used to calculate the energy profile of the SNAr reaction, including the energies of the reactants, intermediates, transition states, and products. The formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, is a characteristic feature of this reaction mechanism. libretexts.org

Transition state modeling, often performed using DFT, allows for the determination of the structure and energy of the transition state for a given reaction step. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. For complex reactions, such as the multi-step synthesis of pyrrolidine derivatives, computational studies can elucidate the mechanism of each step, including additions, rearrangements, and cyclizations. rsc.orgresearchgate.net For example, in the synthesis of pyrrolidinedione derivatives, the energy barrier for the initial Michael addition has been calculated to be around 21.7 kJ mol⁻¹. researchgate.net

Spectroscopic Property Prediction and Correlation

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be correlated with experimental data to confirm the molecular structure.

For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra can be assigned to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, N-O, and C-Cl bonds. longdom.org For nitrophenol compounds, the characteristic vibrational modes of the nitro group and the phenyl ring have been successfully predicted and assigned using DFT. researchgate.net

Biological Activities and Structure Activity Relationships of 1 5 Chloro 2 Nitrophenyl Pyrrolidine and Its Analogs

Antimicrobial Activity Mechanisms of Pyrrolidine (B122466) Derivatives

Pyrrolidine derivatives have emerged as a promising class of antimicrobial agents, developed to combat the growing threat of antibiotic resistance. nih.govnih.gov Their mechanisms of action are diverse, targeting essential bacterial processes and structures.

Inhibition of Bacterial Cell Membrane Disruption

A key strategy for developing new antibiotics is targeting the bacterial cell membrane, as significant alterations can lead to cell death. frontiersin.orgresearchgate.net Many antimicrobial agents, including certain peptide mimics, function by disrupting the integrity of these membranes. The mechanism often involves electrostatic interactions between a cationic part of the molecule and the anionic lipid components of the bacterial membrane. microbenotes.comacs.org This interaction can destabilize the membrane, increasing its permeability and causing the leakage of essential cytoplasmic contents, ultimately leading to cell death. microbenotes.commdpi.com Hydrophobic portions of the molecules can also insert into the lipid bilayer, further contributing to membrane disruption. frontiersin.org The design of pyrrolidine-based antimicrobial peptide mimics often incorporates both cationic and hydrophobic features to effectively target and permeabilize bacterial membranes. researchgate.netfrontiersin.org

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial drugs. mdpi.comscilit.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. mdpi.com

A series of N-phenylpyrrolamide inhibitors have been developed that show potent, low nanomolar inhibitory activity against Escherichia coli DNA gyrase. rsc.org Importantly, these compounds demonstrated selectivity for bacterial enzymes, with no significant activity against human topoisomerase IIα. rsc.org The development of pyrrolopyrimidine inhibitors has also yielded compounds with potent, dual-targeting activity against both DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), leading to broad-spectrum antibacterial activity, including against Gram-negative pathogens. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) | Bacterial Strain | MIC (µg/mL) |

| 22e | E. coli DNA Gyrase | - | S. aureus ATCC 29213 | 0.25 |

| MRSA | 0.25 | |||

| E. faecalis ATCC 29212 | 0.125 | |||

| 22i | E. coli DNA Gyrase | - | - | - |

| E. coli Topoisomerase IV | 143 | |||

| 23b | E. coli DNA Gyrase | - | K. pneumoniae ATCC 10031 | 0.0625 |

| E. coli ATCC 25922 | 4 | |||

| P. aeruginosa ATCC 27853 | 32 | |||

| 23c | E. coli DNA Gyrase | - | E. coli ATCC 25922 | 4 |

Data sourced from a study on N-phenylpyrrolamide inhibitors of DNA gyrase. rsc.org

Design of Antimicrobial Peptide Mimics

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system, possessing broad-spectrum activity and a membrane-disruption mechanism that is less prone to inducing resistance. magtech.com.cn However, natural peptides face challenges such as high production costs and susceptibility to proteolysis. nih.gov This has driven the development of synthetic mimics of antimicrobial peptides (SMAMPs) from smaller, more stable oligomers. frontiersin.orgnih.gov

Researchers have synthesized substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides as potential proline-rich AMP mimics. nih.govresearchgate.net The design strategy incorporates a hydrophobic phenyl ring and a cationic amino group (upon protonation), features that are critical for antimicrobial activity. researchgate.net These compounds were assayed against several Gram-positive and Gram-negative bacterial strains, with some showing higher potency than the standard antibiotic streptomycin (B1217042) against certain strains. researchgate.net For example, carboxamide 4b demonstrated the highest activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.6 µg/mL. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4b | Staphylococcus aureus | 15.6 |

| 91c | Staphylococcus aureus | 62.5 |

| Enterobacter cloacae | 62.5 | |

| 91j | Enterobacter cloacae | 31.3 |

| 91k | Staphylococcus aureus | 62.5 |

Minimum Inhibitory Concentration (MIC) values for selected N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. nih.govresearchgate.net

Anti-inflammatory Properties and Mechanisms of Action

The pyrrolidine scaffold is also present in compounds investigated for anti-inflammatory effects. nih.gov Inflammation is a complex biological response involving a variety of signaling molecules and enzymes, which can be targeted for therapeutic intervention.

Inhibition of Pro-inflammatory Cytokines and Enzymes

The anti-inflammatory activity of pyrrolidine derivatives has been linked to the inhibition of key inflammatory mediators. Some pyrrole (B145914) analogs have shown the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cells. nih.gov The synthesis of novel pyrrolidine derivatives has led to the identification of compounds with significant anti-inflammatory and analgesic effects. nih.govresearchgate.net In silico studies suggest that these effects may be due to the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the prostaglandin (B15479496) synthesis pathway. nih.govresearchgate.net For instance, manumycin A has been shown to downregulate the transcription of pro-inflammatory genes and inhibit the production of cytokines like IL-1β, IL-6, and IL-8. nih.gov This inhibition is partly achieved by targeting enzymes like caspase-1, which is required for processing IL-1β and IL-18. nih.gov

Anticancer Research and Apoptosis Induction Pathways

A significant area of research for pyrrolidine derivatives is in oncology, where they have been explored as potential anticancer agents. nih.govmdpi.com A primary mechanism for their cytotoxic effect on cancer cells is the induction of apoptosis, or programmed cell death. rsc.orgrsc.org

Apoptosis is a regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. rsc.orgnih.gov Both pathways converge on the activation of a cascade of proteases known as caspases. rsc.org

Pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through both pathways. Studies on a tridecylpyrrolidine-diol derivative in colon cancer cells revealed that it triggered:

Externalization of phosphatidylserine , an early marker of apoptosis. nih.gov

Reduction of the mitochondrial membrane potential , indicative of mitochondrial dysfunction and initiation of the intrinsic pathway. nih.gov

Release of cytochrome c from the mitochondria into the cytosol. nih.gov

Activation of initiator caspase-8 (extrinsic pathway) and executioner caspases-3/7 (common pathway). nih.gov

Cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of active caspase-3. nih.gov

Dysregulation of Bcl-2 family proteins , including the inhibition of the anti-apoptotic protein Bcl-2 and induction of the pro-apoptotic protein Bax. nih.govmetu.edu.tr

Various analogs, including spiro-pyrrolopyridazines and compounds featuring a chloro-nitrophenyl moiety, have demonstrated potent cytotoxic activity against a range of human cancer cell lines. metu.edu.trnih.gov

| Compound / Analog | Cancer Cell Line | Activity Metric | Value |

| SPP10 (Spiro-pyrrolopyridazine) | MCF-7 (Breast) | IC₅₀ | 2.31 µM |

| PC-3 (Prostate) | IC₅₀ | 4.2 µM | |

| 5f (Spirooxindole) | A549 (Lung) | IC₅₀ | 1.2 µM |

| 6h (Oxadiazole analog) | SNB-19 (CNS) | PGI | 65.12 |

| NCI-H460 (Lung) | PGI | 55.61 | |

| 2h (Thiazolidinone analog) | MOLT-4 (Leukemia) | GI₅₀ | <0.01 µM |

| SW-620 (Colon) | GI₅₀ | <0.01 µM |

Anticancer activity of selected pyrrolidine analogs. IC₅₀ represents the half-maximal inhibitory concentration. PGI is the percent growth inhibition at 10 µM. GI₅₀ is the concentration for 50% growth inhibition. rsc.orgmetu.edu.trnih.govnih.gov

Targeting Oncogenic Pathways and miRNAs

The 1-(5-chloro-2-nitrophenyl)pyrrolidine scaffold and its analogs have been investigated for their potential as anticancer agents. Research into pyrrolidine derivatives has shown their ability to regulate various targets, leading to potent anti-proliferative activities. researchgate.net The substitution patterns on both the pyrrolidine and the phenyl rings are crucial for this activity. For instance, studies on related nitroaromatic compounds have demonstrated that the presence and position of the nitro group can be essential for cytotoxicity against cancer cell lines. nih.govfrontiersin.org

While direct studies on this compound's effect on specific oncogenic pathways and microRNAs (miRNAs) are not extensively detailed in the available literature, the broader class of pyrrolidine derivatives has been shown to interact with key cancer-related targets. For example, some pyrrolidine-containing compounds act as antagonists for chemokine receptors like CXCR4, which is implicated in cancer metastasis. researchgate.net Structure-activity relationship (SAR) studies on various anticancer pyrrolidines highlight that substitutions, including halogenated and nitrated phenyl rings, can significantly enhance antiproliferative activity. researchgate.netresearchgate.net

Glutathione Peroxidase 4 (GPX4) and Mouse Double Minute 2 (MDM2) Dual Inhibition

Currently, there is a lack of specific research data detailing the dual inhibition of Glutathione Peroxidase 4 (GPX4) and Mouse Double Minute 2 (MDM2) by this compound. The inhibition of MDM2 is a well-known strategy in cancer therapy to reactivate the p53 tumor suppressor pathway. Spiropyrrolidine derivatives, which share a core structural element, have been noted to inhibit the MDM2-p53 interaction. monash.edu However, the dual targeting of MDM2 and the ferroptosis-regulating enzyme GPX4 by this specific compound has not been documented.

Caspase-Related Apoptotic Mechanisms

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. The activation of caspases, a family of protease enzymes, is a central feature of the apoptotic process. rsc.org Research on highly functionalized pyrrolidine analogs has demonstrated that they can induce cancer cell death through a caspase-related apoptotic pathway. monash.edunih.gov

Specifically, studies have shown that certain spiropyrrolidine heterocyclic hybrids trigger apoptosis mediated by caspase-3. monash.edunih.gov The activation of this executioner caspase leads to the cleavage of key cellular proteins, culminating in cell death. google.com In studies involving 1-benzylpyrrolidin-3-ol analogues, lead compounds were found to induce apoptosis in human leukemia (HL-60) cells and interact with key residues in the active site of caspase-3. rsc.org This suggests that the pyrrolidine scaffold is a viable backbone for designing agents that can initiate caspase-dependent apoptosis in tumor cells.

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-4 (DPP-IV), Carbonic Anhydrase, Acetylcholinesterase)

While monochloronitrophenols, the precursor chemical class for this compound, have been noted for their potential as enzyme inhibitors, specific data on the inhibitory activity of this compound against Dipeptidyl Peptidase-4 (DPP-IV), Carbonic Anhydrase, or Acetylcholinesterase is not available in the current body of scientific literature. acs.org

Antiviral Activity Research (e.g., HIV-1, Ebola Virus, Respiratory Syncytial Virus (RSV))

The structural motif of this compound is of significant interest in the development of antiviral agents. Analogs and derivatives have shown promise against several viruses, primarily by inhibiting viral entry into host cells.

Research into Ebola virus (EBOV) inhibitors has identified the 5-chloro-2-nitrophenyl group as a critical component for activity. This moiety is found in diarylamine derivatives that act as EBOV entry inhibitors. Molecular modeling has shown that the 5-chloro-2-nitrophenyl group fits into a hydrophobic pocket of the EBOV glycoprotein (B1211001) (GP), a key protein for viral entry, and engages in important π–π stacking interactions. The synthesis of these inhibitors has involved the use of pyrrolidine to introduce terminal amine groups, highlighting the role of the pyrrolidine ring in creating effective antiviral compounds.

In the context of Respiratory Syncytial Virus (RSV), an isomer of the target compound, 1-(3-chloro-4-nitrophenyl)pyrrolidine, has been synthesized as an intermediate in the development of potent RSV inhibitors. This indicates that the chloro-nitrophenyl-pyrrolidine framework is a relevant scaffold for targeting this respiratory virus.

Inhibition of Viral Entry Mechanisms

The primary mechanism of antiviral action for many compounds related to this compound is the inhibition of viral entry. For the Ebola virus, diarylamine derivatives containing the 5-chloro-2-nitrophenyl group have been shown to bind to the hydrophobic groove at the interface of the GP1 and GP2 subunits of the viral glycoprotein. This binding is thought to allosterically interfere with the interaction between the viral GP complex and the host cell receptor, Niemann-Pick C1 (NPC1), thereby preventing the fusion of the viral and host cell membranes and blocking the release of the viral genetic material into the cell.

Antioxidant Activity and Free Radical Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can damage cellular structures, and antioxidants play a crucial role in mitigating this damage. google.com The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Studies on close analogs, specifically 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have demonstrated significant antioxidant properties. The introduction of a nitro group onto the phenyl ring of these structures has been explored, and the resulting compounds have been tested for their free radical scavenging ability. google.com

Several assays are used to determine antioxidant capacity. The DPPH radical scavenging method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reducing power assay, on the other hand, measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

The table below summarizes the antioxidant activity of some 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives, which are structurally similar to the compound of interest and provide insight into the potential activity of the chloro-nitrophenyl scaffold.

| Compound | DPPH Scavenging Activity (%) | Reducing Power (Absorbance) |

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 88.6 | Not specified |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 87.7 | Not specified |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 78.6 | 1.149 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Not specified | 1.675 |

| Ascorbic Acid (Vitamin C) - Reference | ~59 | Not specified |

Data sourced from studies on 1-(5-chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives. The DPPH scavenging activity of one oxadiazole derivative was reported to be 1.5 times higher than that of ascorbic acid. google.com

These findings suggest that the presence of the 5-chloro-phenyl-pyrrolidine core, especially when combined with other heterocyclic systems, can lead to potent antioxidant and free radical scavenging effects. google.com

Neurological Disorder Research (e.g., Neuroprotective Therapies)

While direct research into the neuroprotective applications of this compound is not extensively documented in publicly available literature, the core pyrrolidine structure is a key feature in compounds investigated for neurological disorders. The pyrrolidine scaffold is recognized for its utility in developing agents for central nervous system (CNS) diseases. researchgate.net

Recent studies have highlighted the potential of various pyrrolidine derivatives as neuroprotective agents. For instance, novel pyrrolidine-2-one derivatives have demonstrated effectiveness in mitigating scopolamine-induced learning and memory deficits in mice, suggesting their potential as candidates for treating cognitive disorders like Alzheimer's disease. nih.gov These compounds were found to reverse behavioral and biochemical changes associated with the condition. nih.gov

Furthermore, other research has focused on the antioxidant and neuroprotective properties of pyrrole-containing compounds in in-vitro models of neurotoxicity. Certain pyrrole-based azomethine compounds have shown a significant neuroprotective effect against oxidative stress in SH-SY5Y neuroblastoma cells, a common model for studying neurodegenerative processes. mdpi.com Given that oxidative stress is a key pathological factor in many neurodegenerative diseases, compounds capable of mitigating it are of significant therapeutic interest. nih.govnih.gov The presence of the chloro and nitro groups on the phenyl ring of this compound suggests that it and its analogs could possess unique electronic and lipophilic properties that may influence their potential as neuroprotective agents, warranting further investigation in this field.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Chloronitrophenyl Pyrrolidines

The biological activity of chloronitrophenyl pyrrolidines is intrinsically linked to their molecular structure. A detailed analysis of the structure-activity relationship (SAR) reveals how specific chemical features—such as the positioning of substituents, stereochemistry, and three-dimensional shape—govern the compound's interactions with biological targets.

The biological activity of aromatic compounds is profoundly influenced by the nature and position of substituents on the ring, a principle that holds true for chloronitrophenyl pyrrolidines. The chloro and nitro groups are both electron-withdrawing, but they affect the molecule's properties in distinct ways. The nitro group, in particular, has a strong electron-withdrawing effect due to resonance, which can alter the polarity and electronic characteristics of the molecule, potentially favoring interactions with nucleophilic sites in biological targets like enzymes. nih.gov

The specific placement of these groups is critical. Studies on other classes of molecules, such as nitro-containing chalcones, have demonstrated that the position of the nitro group (ortho, meta, or para) plays a pivotal role in determining the compound's anti-inflammatory or vasorelaxant activities. mdpi.comresearchgate.net For this compound, the ortho-nitro group can influence intramolecular hydrogen bonding and steric interactions, while the meta-positioned chloro group primarily contributes to the molecule's lipophilicity and electronic landscape.

SAR studies on various heterocyclic scaffolds confirm these principles. For example, in a series of linezolid (B1675486) analogues, the size, aromaticity, and lipophilicity of substituents at the C5-position were found to be critical for antibacterial activity, with larger aromatic substitutions proving detrimental. kcl.ac.uk Similarly, diverse substitution patterns on the pyrrolidine ring itself can lead to a wide spectrum of pharmacological activities, including anticancer effects. nih.gov Therefore, modifying the substituents on either the phenyl or the pyrrolidine ring of this class of compounds is a key strategy for modulating their biological profile.

Table 1: Influence of Substituent Properties on Potential Biological Activity

| Structural Feature | Property | Potential Impact on Biological Activity |

|---|---|---|

| 2-Nitro Group | Strong Electron-Withdrawing, H-Bond Acceptor | Modulates target binding affinity, alters molecular polarity, potential for specific enzymatic interactions. nih.gov |

| 5-Chloro Group | Electron-Withdrawing, Increases Lipophilicity | Affects membrane permeability, hydrophobic interactions with target proteins, and overall pharmacokinetics. |

| Pyrrolidine Ring | Basic Nitrogen Center, 3D Scaffold | Acts as a key interaction point (H-bond acceptor), provides a rigid framework for orienting other functional groups. nih.gov |

| Substitution Position | Ortho, Meta, Para Isomerism | Critically determines the spatial arrangement of functional groups, influencing steric hindrance and the ability to fit into a biological target's binding site. mdpi.com |

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral. The pyrrolidine ring, being a saturated heterocycle, can contain multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov These isomers, despite having the same chemical formula, can exhibit vastly different biological activities, potencies, and metabolic profiles due to their unique three-dimensional arrangements. researchgate.netresearchgate.net

The differential activity of stereoisomers arises from their interactions with enantioselective biological targets like enzymes and receptors. researchgate.net Research on pyrrolidine pentamine derivatives has shown that modifications to the stereochemistry at various positions on the scaffold have distinct effects on their inhibitory properties. nih.gov The stereoselective synthesis of pyrrolidine derivatives is therefore a major focus in medicinal chemistry, as controlling the absolute configuration of chiral centers is crucial for obtaining the desired therapeutic effect. nih.govua.eschemistryviews.org

While this compound itself is achiral, any substitution on the pyrrolidine ring (e.g., at the 2, 3, or 4-positions) would introduce chirality. SAR studies on such analogs would need to carefully consider the spatial orientation of these substituents. For instance, the relative orientation of substituents (cis- vs. trans-) in 3,4-disubstituted pyrrolidines is a critical determinant of their biological function. nih.gov

A pharmacophore is an abstract description of the molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are essential for a molecule to bind to a specific biological target. nih.gov The ability of a chemical scaffold to effectively present these features in the correct spatial orientation is key to its potential as a drug candidate.

The pyrrolidine ring is an excellent scaffold for exploring pharmacophore space due to its inherent three-dimensional and non-planar structure. researchgate.net Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring allow for substituents to be projected into three-dimensional space. This property, enhanced by the ring's "pseudorotation," provides greater 3D coverage and the flexibility to match complex binding pockets. nih.govresearchgate.net

Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are powerful tools for understanding the SAR of compounds like chloronitrophenyl pyrrolidines. nih.govpharmacophorejournal.com These methods can build models that correlate a molecule's 3D properties with its biological activity. frontiersin.org For a series of chloronitrophenyl pyrrolidine analogs, a 3D-QSAR model could reveal which steric and electronic fields around the molecule are favorable or unfavorable for activity, thereby guiding the design of more potent and selective compounds. researchgate.net The pyrrolidine scaffold, combined with the distinct electronic features of the chloronitrophenyl group, provides a rich structural template for such optimization.